

5-Bromo-3-iodo-1H-indazole molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-3-iodo-1H-indazole**

Cat. No.: **B1291911**

[Get Quote](#)

An In-Depth Technical Guide to **5-Bromo-3-iodo-1H-indazole**: Synthesis, Properties, and Applications

Introduction

The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisostere of indole and forming the core of numerous pharmacologically active compounds. [1][2] Its unique structural and electronic properties allow for diverse biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2] Within this important class of molecules, halogenated indazoles such as **5-Bromo-3-iodo-1H-indazole** are of particular interest to researchers and drug development professionals. These halogen atoms provide reactive handles for further chemical modification, making them versatile building blocks in the synthesis of complex molecular architectures and novel therapeutic agents.

This technical guide provides a comprehensive overview of **5-Bromo-3-iodo-1H-indazole**, detailing its core physicochemical properties, a validated synthesis protocol, its significance as a chemical intermediate, and essential safety information.

Core Physicochemical Properties

5-Bromo-3-iodo-1H-indazole is a solid material at room temperature, characterized by the following properties.[3][4] The presence of both bromine and iodine atoms on the indazole ring significantly increases its molecular weight and influences its reactivity, making it a valuable precursor for cross-coupling reactions.

Property	Value	Source(s)
CAS Number	459133-66-5	[3] [4] [5]
Molecular Formula	C ₇ H ₄ BrIN ₂	[3] [5] [6]
Molecular Weight	322.93 g/mol	[3] [4] [6]
Exact Mass	321.860229 u	[6]
Melting Point	196 °C	[3]
Purity	Typically ≥95% - 98%	[7] [8]
SMILES	Brc1ccc2c(c1)c(I)n[nH]2	[7]
InChI Key	IBFAYUXCRDDBRD-UHFFFAOYSA-N	[9]

Synthesis of 5-Bromo-3-iodo-1H-indazole

The synthesis of **5-Bromo-3-iodo-1H-indazole** is typically achieved through the direct iodination of 5-bromo-1H-indazole. This method is efficient and yields the desired product in high purity, suitable for subsequent reactions without extensive purification.[\[3\]](#)

Experimental Protocol: Iodination of 5-Bromo-1H-indazole

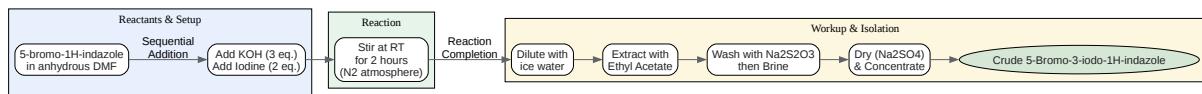
This protocol outlines the general procedure for the synthesis of **5-bromo-3-iodo-1H-indazole** from its precursor, 5-bromo-1H-indazole.[\[3\]](#)

Materials:

- 5-bromo-1H-indazole (1.0 eq.)
- Potassium hydroxide (KOH) (3.0 eq.)
- Iodine (I₂) (2.0 eq.)
- Anhydrous Dimethylformamide (DMF)

- Ethyl acetate
- Aqueous Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$)
- Brine
- Anhydrous Sodium sulfate (Na_2SO_4)
- Ice water

Step-by-Step Methodology:


- Reaction Setup: To a solution of 5-bromo-1H-indazole (1.0 eq.) in anhydrous DMF, add potassium hydroxide (3.0 eq.) and iodine (2.0 eq.) sequentially under a nitrogen atmosphere.
- Reaction Execution: Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Workup: Upon completion, dilute the reaction mixture with ice water.
- Extraction: Extract the aqueous layer with ethyl acetate (e.g., 50 mL x 2).
- Washing: Combine the organic layers and wash sequentially with aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to quench any remaining iodine, followed by a brine wash.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to afford the crude product.
- Result: This procedure yields **5-bromo-3-iodo-1H-indazole** as a crude product with a high yield (approx. 97.9%), which can often be used in the next step without further purification.[3]

Mechanistic Insights & Rationale

- Choice of Base (KOH): The indazole N-H proton is acidic. A strong base like KOH is used to deprotonate the indazole at the N1 position, forming an indazolide anion. This anion enhances the nucleophilicity of the indazole ring system.

- Electrophilic Iodination: The deprotonation activates the ring towards electrophilic substitution. Iodine (I_2) acts as the electrophile. The C3 position of the indazole ring is electron-rich and thus susceptible to electrophilic attack, leading to the introduction of the iodine atom.
- Solvent (DMF): Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the ionic reaction mechanism without interfering with the strong base.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **5-Bromo-3-iodo-1H-indazole**.

Applications in Research and Drug Development

5-Bromo-3-iodo-1H-indazole is a valuable building block for organic synthesis, primarily due to the differential reactivity of its two halogen substituents. The iodine at the C3 position is more susceptible to substitution via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) than the bromine at the C5 position. This allows for selective functionalization of the indazole core, enabling the synthesis of a vast array of complex derivatives.

The broader family of indazole-containing compounds has shown significant promise in pharmaceutical development.^[2] For instance, 5-bromo-1H-indazole and its derivatives are utilized as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders and in the investigation of enzyme inhibitors.^{[10][11]} The indazole-3-carboxylic acid

scaffold, a related structure, is integral to drugs like Granisetron, a 5-HT₃ receptor antagonist used to treat chemotherapy-induced nausea.[\[1\]](#) Therefore, **5-Bromo-3-iodo-1H-indazole** serves as a critical starting material for creating libraries of novel compounds for screening against various biological targets.

Safety and Handling

As with any chemical reagent, proper handling of **5-Bromo-3-iodo-1H-indazole** is crucial. It is classified as an irritant and should be handled in a well-ventilated area, preferably a fume hood, while wearing appropriate personal protective equipment (PPE).

Hazard Class	GHS Pictogram	Signal Word	Hazard Statement
Skin Irritation	GHS07	Warning	H315: Causes skin irritation. [5]
Eye Irritation	GHS07	Warning	H319: Causes serious eye irritation. [5]
Respiratory Irritation	GHS07	Warning	H335: May cause respiratory irritation. [5]

Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[\[5\]](#)
- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[\[5\]](#)

Storage: Store in a cool (2-8°C), dark place under an inert atmosphere to maintain stability.[\[4\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Bromo-3-iodo-1H-indazole CAS#: 459133-66-5 [m.chemicalbook.com]
- 4. 459133-66-5|5-Bromo-3-iodo-1H-indazole|BLD Pharm [bldpharm.com]
- 5. aobchem.com [aobchem.com]
- 6. echemi.com [echemi.com]
- 7. 5-Bromo-3-iodo-1H-indazole [sobekbio.com]
- 8. 459133-66-5 Cas No. | 5-Bromo-3-iodo-1H-indazole | Apollo [store.apolloscientific.co.uk]
- 9. 5-Bromo-3-iodo-1H-indazole(459133-66-5) 1H NMR spectrum [chemicalbook.com]
- 10. chemimpex.com [chemimpex.com]
- 11. jk-sci.com [jk-sci.com]
- To cite this document: BenchChem. [5-Bromo-3-iodo-1H-indazole molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1291911#5-bromo-3-iodo-1h-indazole-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com